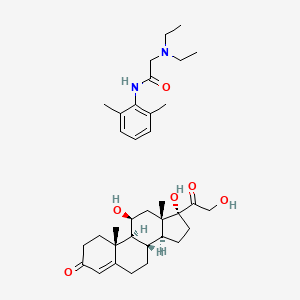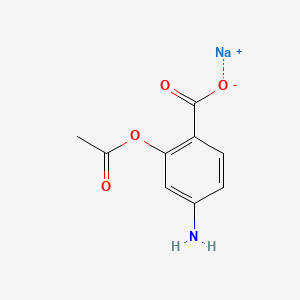![molecular formula C16H25N B12675878 5,6,7,8,9,10,11,12,13,14-Decahydro-2-methylcyclododeca[b]pyridine CAS No. 66510-53-0](/img/structure/B12675878.png)
5,6,7,8,9,10,11,12,13,14-Decahydro-2-methylcyclododeca[b]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“5,6,7,8,9,10,11,12,13,14-Decahydro-2-methylcyclododeca[b]pyridine” is a complex organic compound that belongs to the class of cyclododeca[b]pyridines
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “5,6,7,8,9,10,11,12,13,14-Decahydro-2-methylcyclododeca[b]pyridine” typically involves multi-step organic reactions. The process may start with the preparation of a cyclododecane ring, followed by the introduction of a pyridine ring through cyclization reactions. Common reagents used in these reactions include strong acids or bases, catalysts, and solvents like dichloromethane or ethanol. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of such complex compounds may involve large-scale reactors and continuous flow processes. The use of automated systems and advanced analytical techniques ensures high yield and purity of the final product. Safety measures are also crucial due to the potential hazards associated with the reagents and reaction conditions.
化学反応の分析
Types of Reactions
“5,6,7,8,9,10,11,12,13,14-Decahydro-2-methylcyclododeca[b]pyridine” can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation or alkylation reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism by which “5,6,7,8,9,10,11,12,13,14-Decahydro-2-methylcyclododeca[b]pyridine” exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s large, multi-ring structure allows it to fit into binding sites and modulate biological pathways, leading to various physiological effects.
類似化合物との比較
Similar Compounds
Cyclododeca[b]pyridine: A similar compound with a slightly different structure.
Decahydro-2-methylcyclododeca[b]quinoline: Another related compound with a quinoline ring instead of a pyridine ring.
Uniqueness
“5,6,7,8,9,10,11,12,13,14-Decahydro-2-methylcyclododeca[b]pyridine” is unique due to its specific ring structure and the presence of a methyl group at the 2-position. This structural uniqueness may confer distinct chemical and biological properties compared to similar compounds.
特性
CAS番号 |
66510-53-0 |
|---|---|
分子式 |
C16H25N |
分子量 |
231.38 g/mol |
IUPAC名 |
2-methyl-5,6,7,8,9,10,11,12,13,14-decahydrocyclododeca[b]pyridine |
InChI |
InChI=1S/C16H25N/c1-14-12-13-15-10-8-6-4-2-3-5-7-9-11-16(15)17-14/h12-13H,2-11H2,1H3 |
InChIキー |
UOKAAQYLBYQAJK-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(CCCCCCCCCC2)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


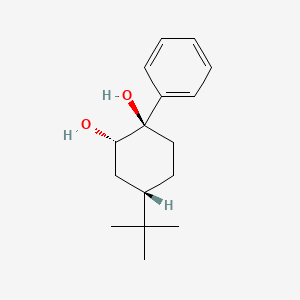

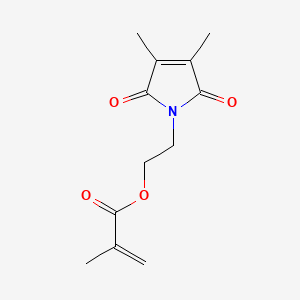

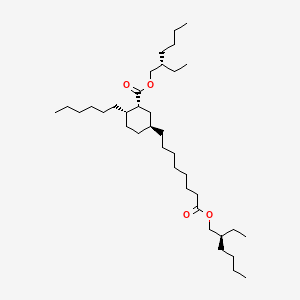
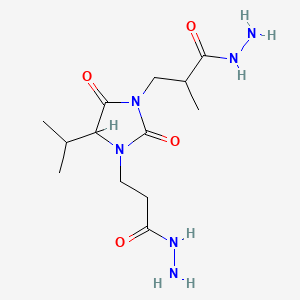

![2-[(2,2-Diethoxyethyl)thio]-1,1,1-trifluoroethane](/img/structure/B12675831.png)
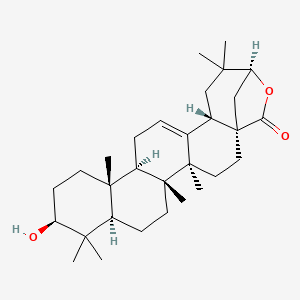
![N-(4-Butylphenyl)-4-[(2-chlorophenyl)azo]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B12675846.png)
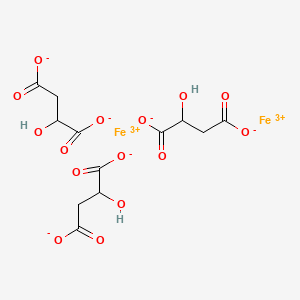
![Triphenyl[2-(pyrrolidin-2-YL)ethyl]phosphonium bromide](/img/structure/B12675858.png)
